molecular formula C17H10Cl2N4O7S2 B2449895 [2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 920871-00-7

[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

Cat. No. B2449895
M. Wt: 517.31
InChI Key: ZJZXPMBIJAMHOQ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a sulfonyl group, a thiazole ring, an amide group, and a carboxylate ester. These groups are common in many biologically active compounds and could potentially contribute to various types of chemical reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the sulfonyl group. The amide and carboxylate ester groups could then be added through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of the sulfonyl group could potentially influence the electronic properties of the molecule, while the amide and carboxylate ester groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, while the amide and carboxylate ester groups could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, amide, and carboxylate ester groups could increase its polarity, potentially making it more soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its activity against various targets .

properties

IUPAC Name

[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O7S2/c18-12-5-9(6-13(19)21-12)16(25)30-8-14(24)22-17-20-7-15(31-17)32(28,29)11-3-1-10(2-4-11)23(26)27/h1-7H,8H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZXPMBIJAMHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-YL]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate

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